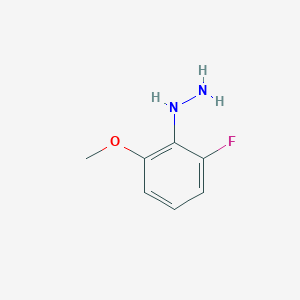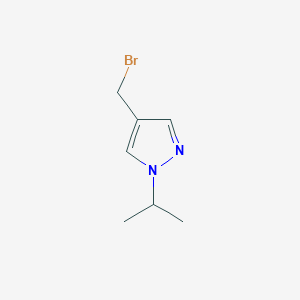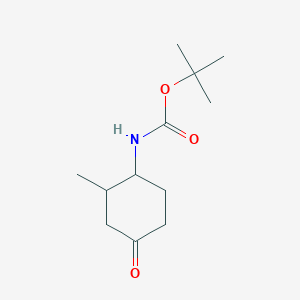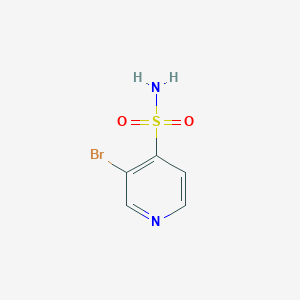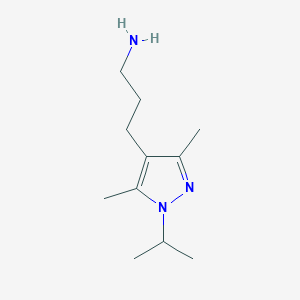![molecular formula C12H20Cl2N2S B13603370 (2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidinedihydrochloride](/img/structure/B13603370.png)
(2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidinedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidinedihydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolidine ring and a thieno[3,2-c]pyridine moiety, making it a compound of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidinedihydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thieno[3,2-c]pyridine core: This can be achieved through cyclization reactions involving thiophene and pyridine derivatives.
Introduction of the pyrrolidine ring: This step may involve nucleophilic substitution or addition reactions.
Final coupling and purification: The final product is obtained through coupling reactions followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.
Reduction: Reduction reactions could target the nitrogen atoms in the pyridine and pyrrolidine rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with unique electronic properties.
Biology
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals, particularly for targeting neurological or inflammatory diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
- **(2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidine
- **(2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)piperidine
Uniqueness
The presence of the dihydrochloride salt form may enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
特性
分子式 |
C12H20Cl2N2S |
|---|---|
分子量 |
295.3 g/mol |
IUPAC名 |
5-[[(2S)-pyrrolidin-2-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C12H18N2S.2ClH/c1-2-11(13-5-1)9-14-6-3-12-10(8-14)4-7-15-12;;/h4,7,11,13H,1-3,5-6,8-9H2;2*1H/t11-;;/m0../s1 |
InChIキー |
SGAUUFHDMQECKF-IDMXKUIJSA-N |
異性体SMILES |
C1C[C@H](NC1)CN2CCC3=C(C2)C=CS3.Cl.Cl |
正規SMILES |
C1CC(NC1)CN2CCC3=C(C2)C=CS3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


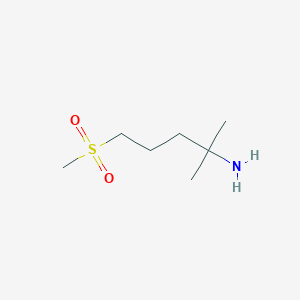
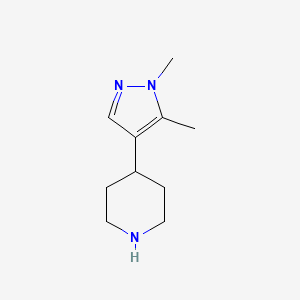
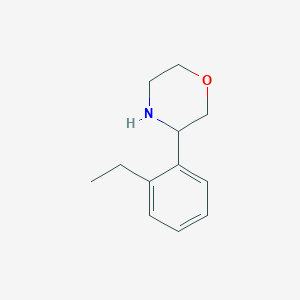
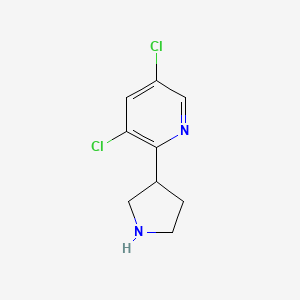
![tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B13603320.png)
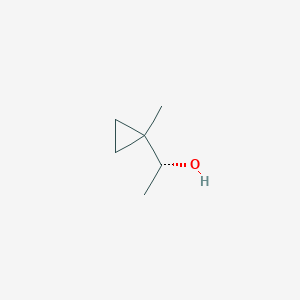
![6-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13603323.png)
![Tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate](/img/structure/B13603330.png)
